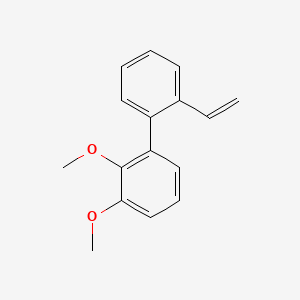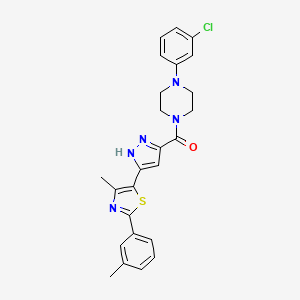
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” is a complex organic molecule that features a combination of piperazine, thiazole, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” likely involves multiple steps, including the formation of the piperazine, thiazole, and pyrazole rings, followed by their coupling. Typical reaction conditions might include:
Formation of Piperazine Ring: This could involve the reaction of a suitable amine with a dihaloalkane.
Formation of Thiazole Ring: This might involve the cyclization of a thioamide with a haloketone.
Formation of Pyrazole Ring: This could involve the reaction of a hydrazine with a 1,3-diketone.
Coupling Reactions: The final step would involve coupling these rings under conditions such as palladium-catalyzed cross-coupling or nucleophilic substitution.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
化学反应分析
Types of Reactions
The compound “(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The thiazole and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or cancers.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of “(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: The compound might bind to specific receptors in the body, altering their activity.
Enzyme Inhibition: It could inhibit the activity of specific enzymes, affecting metabolic pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression.
相似化合物的比较
Similar Compounds
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: is similar to other compounds that feature piperazine, thiazole, and pyrazole rings, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring systems, which might confer unique biological activities or chemical reactivity.
属性
分子式 |
C25H24ClN5OS |
|---|---|
分子量 |
478.0 g/mol |
IUPAC 名称 |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24ClN5OS/c1-16-5-3-6-18(13-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-11-9-30(10-12-31)20-8-4-7-19(26)14-20/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChI 键 |
CLBWEQLVRJATAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


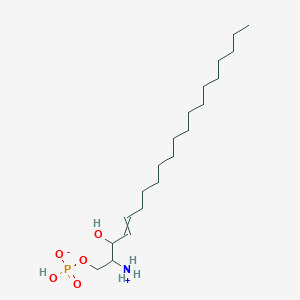

![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)

![6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one](/img/structure/B14111634.png)

![TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl](/img/structure/B14111656.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B14111663.png)
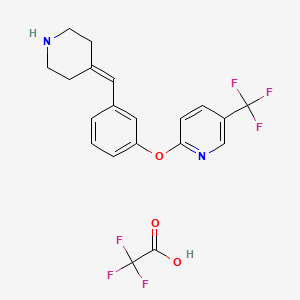
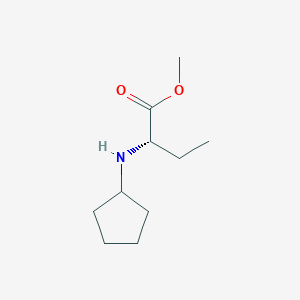
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)

